2,3-Dihydro-2-methylbenzofuran

描述

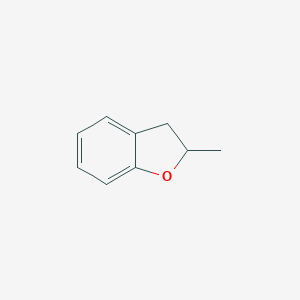

2,3-Dihydro-2-methylbenzofuran (CAS 1746-11-8) is a bicyclic heterocyclic compound with the molecular formula C₉H₁₀O and a molecular weight of 134.18 g/mol. It is also known as 2-methylcoumaran and is classified as a dihydrobenzofuran derivative. The compound features a partially saturated benzofuran core with a methyl group at the 2-position, reducing aromaticity compared to fully unsaturated benzofurans .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-2-methylbenzofuran typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as using nickel or palladium, can also facilitate the cyclization of aryl acetylenes to form the benzofuran ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: 2,3-Dihydro-2-methylbenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of more saturated benzofuran derivatives.

Substitution: Formation of halogenated or alkylated benzofuran derivatives.

科学研究应用

Medicinal Chemistry Applications

1. Antimicrobial Agents

The benzofuran scaffold, including derivatives like 2,3-dihydro-2-methylbenzofuran, has been extensively studied for its antimicrobial properties. Research indicates that benzofuran derivatives exhibit a spectrum of pharmacological activities, making them promising candidates for developing new antimicrobial agents. For instance, modifications to the benzofuran structure have led to compounds that demonstrate significant activity against various pathogens, including fungi such as Candida albicans and bacteria responsible for skin diseases .

2. Cannabinoid Receptor Agonists

Recent studies have highlighted the potential of this compound derivatives as selective agonists for cannabinoid receptor CB2. These compounds have shown promise in alleviating neuropathic pain without affecting locomotor behavior in animal models. For example, a series of synthesized derivatives demonstrated strong binding affinity to the CB2 receptor and exhibited analgesic effects comparable to existing pain medications .

Agricultural Applications

1. Insecticides

The compound has been investigated for its potential use as an insecticide. A study on carbosulfan, a related compound, showed that modifications involving the benzofuran structure could enhance insecticidal activity. This suggests that this compound could be explored further as a base structure for developing new agrochemicals .

Materials Science Applications

1. Functional Polymers and Supramolecular Chemistry

The unique properties of this compound enable its use in creating functional polymers and supramolecular structures. Its ability to participate in various chemical reactions allows it to be incorporated into materials that can be used in electronic devices or as sensors .

| Application Area | Potential Uses |

|---|---|

| Functional Polymers | Electronics, sensors |

| Supramolecular Structures | Drug delivery systems |

Case Studies

Case Study 1: Antimicrobial Development

A systematic review highlighted the development of benzofuran-based compounds aimed at treating microbial infections. The research indicated that specific modifications to the benzofuran core significantly enhanced antimicrobial potency against resistant strains .

Case Study 2: Neuropathic Pain Management

In a study focusing on the analgesic properties of benzofuran derivatives, researchers synthesized a range of compounds based on this compound. The findings revealed that certain derivatives effectively reduced pain in neuropathic models while maintaining safety profiles similar to existing treatments .

作用机制

The mechanism of action of 2,3-Dihydro-2-methylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, certain benzofuran derivatives are known to inhibit enzymes or receptors involved in disease processes. The compound may exert its effects by binding to these targets, thereby modulating their activity and influencing cellular functions .

相似化合物的比较

Key Properties:

- Physical State : Colorless to pale yellow liquid .

- Density : 1.061 g/mL at 20°C .

- Boiling Point : 198°C (atmospheric pressure) and 93–94°C (3.066 kPa) .

- Refractive Index : 1.5308 .

- Flash Point : 62°C, indicating moderate flammability .

Comparison with Similar Compounds

Dihydrobenzofuran derivatives exhibit diverse pharmacological and industrial applications depending on substituent patterns. Below is a detailed comparison:

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences

Key Observations:

Substituent Effects on Reactivity :

- Methyl groups (e.g., this compound) enhance lipophilicity, favoring organic phase reactions .

- Carboxylic acid (e.g., 2-Methyl-2,3-dihydrobenzofuran-5-carboxylic acid) increases polarity, improving solubility for aqueous-phase applications .

- Methylenedioxy and dihydroxyphenyl groups (e.g., 2-(2′,4′-Dihydroxyphenyl)-5,6-methylenedioxybenzofuran) confer antioxidant activity via radical scavenging .

Pharmacological and Industrial Applications: Pesticidal Activity: Carbamate derivatives like 2,3-Dihydro-2,2-dimethylbenzofuran-7-yl methylcarbamate inhibit acetylcholinesterase in insects . Antimicrobial Potential: Marine-derived dihydrobenzofurans with hydroxy and methoxy substituents exhibit activity against marine pathogens .

Synthetic Accessibility :

- Simple dihydrobenzofurans (e.g., this compound) are synthesized via single-step cyclization .

- Complex derivatives (e.g., carbofuran analogs) require multi-step functionalization, increasing production costs .

Physicochemical Data Comparison

Table 2: Physicochemical Properties

Toxicological Profiles

- This compound: Limited toxicological data; flash point (62°C) suggests flammability risks .

- Carbamate Derivatives: Exhibit high toxicity to non-target organisms (e.g., bees) due to cholinesterase inhibition .

生物活性

2,3-Dihydro-2-methylbenzofuran is a compound that has garnered attention due to its potential biological activities. As a derivative of benzofuran, it shares structural similarities with various biologically active compounds and has been studied for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, summarizing research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by a fused benzene and furan ring structure. Its molecular formula is , and its structure can be represented as follows:

This compound is often synthesized through various chemical methods, including cyclization reactions involving phenolic precursors.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of several benzofuran derivatives that demonstrated promising activity against Mycobacterium tuberculosis and various bacterial strains. Notably, compounds with specific substitutions at the C-6 position showed enhanced antibacterial efficacy, with minimum inhibitory concentrations (MIC) ranging from 0.78 μg/mL to 6.25 μg/mL .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound A | 0.78 | Antibacterial |

| Compound B | 3.12 | Antimycobacterial |

| Compound C | 6.25 | Antibacterial |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have shown that derivatives can induce apoptosis in leukemia cells by increasing reactive oxygen species (ROS) levels and activating caspases . For example:

- Compound 6 : Induced apoptosis in 21.6% of K562 cells.

- Compound 8 : Induced apoptosis in 60.1% of K562 cells and exhibited stronger cytotoxic effects in MTT assays.

These findings suggest that modifications to the benzofuran structure can significantly influence its cytotoxicity and mechanism of action.

Neuropathic Pain Models

In vivo studies have demonstrated the efficacy of certain benzofuran derivatives as cannabinoid receptor agonists, particularly targeting CB2 receptors. For instance, compound MDA7 showed significant antiallodynic effects in rat models of neuropathic pain without affecting locomotor behavior . This highlights the therapeutic potential of these compounds in pain management.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzofuran derivatives. Factors influencing activity include:

- Substituent Position : The position of substituents on the benzofuran ring significantly affects potency.

- Electronic Effects : Electron-withdrawing groups often enhance antimicrobial activity, while electron-donating groups may reduce it.

For instance, compounds with halogen substitutions at specific positions exhibited improved antibacterial properties compared to their unsubstituted counterparts .

Case Studies

Several case studies illustrate the biological efficacy of this compound derivatives:

- Antimicrobial Efficacy : A series of synthesized compounds were tested against Staphylococcus aureus and E. coli, showing MIC values comparable to standard antibiotics.

- Cancer Cell Apoptosis : In vitro studies on K562 leukemia cells revealed that specific derivatives significantly increased caspase activity, indicating a robust apoptotic response.

- Pain Management : In animal models, certain derivatives demonstrated significant analgesic effects via CB2 receptor activation, suggesting their potential use in treating chronic pain conditions.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2,3-Dihydro-2-methylbenzofuran in laboratory settings?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cycloisomerization of (Z)-enynols in green solvents like glycerol or water, which minimizes environmental impact while maintaining efficiency . Other methods include catalytic hydrogenation of substituted benzofurans or acid-mediated cyclization of ortho-substituted phenols. Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical for yield improvement.

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column (30 m × 0.25 mm, 0.25 µm film) and helium carrier gas (1.0 mL/min) is effective for purity assessment . Infrared (IR) spectroscopy identifies key functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹), while nuclear magnetic resonance (NMR) resolves stereochemistry and substitution patterns (e.g., methyl group splitting in ¹H-NMR).

Q. What physicochemical properties of this compound are critical for experimental design?

- Methodological Answer : Key properties include vapor pressure (for volatility studies), water solubility (for environmental fate modeling), and logP (for partitioning behavior). However, experimental data for these parameters are limited, requiring researchers to rely on predictive tools like EPI Suite or COSMOtherm . The compound’s molecular weight (134.1751 g/mol) and IUPAC Standard InChIKey (BWCJVGMZEQDOMY-UHFFFAOYSA-N) facilitate database searches .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations enhance understanding of this compound’s interactions?

- Methodological Answer : MD simulations (e.g., using GROMACS or AMBER) can predict binding affinities to biological targets by analyzing ligand-protein conformational changes over 100+ ns trajectories . Free energy perturbation (FEP) calculations refine binding energy estimates, while ADMET predictions assess metabolic stability and toxicity risks.

Q. What strategies address enantioselective synthesis of substituted this compound derivatives?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Ru(II) complexes) enable enantioselective synthesis of derivatives like (R)-6-methyl-2,3-dihydrobenzofuran-3-amine hydrochloride . Resolution via chiral HPLC or enzymatic kinetic resolution can further purify enantiomers for pharmacological studies.

Q. How can in silico models predict the environmental fate of this compound given data gaps?

- Methodological Answer : QSAR models (e.g., EPI Suite’s BIOWIN) estimate biodegradability, while Henry’s law constants derived from molecular descriptors predict atmospheric partitioning . Researchers must validate predictions with microcosm studies to address discrepancies between modeled and experimental results.

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound analogs?

- Methodological Answer : Substitution at the 5-position (e.g., acetyl or methoxy groups) significantly alters bioactivity, but steric hindrance from the 2-methyl group complicates receptor binding . Combinatorial libraries of derivatives (e.g., 5-methoxy or 4-fluoro analogs) paired with high-throughput screening are essential for SAR refinement .

Q. What analytical methods quantify trace impurities in this compound samples?

- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) mass spectrometry achieves ppm-level detection of impurities. Column selection (e.g., C18 for polar impurities) and gradient elution protocols optimize resolution .

Q. How do substituents at the 4- or 5-positions influence pharmacological activity?

- Methodological Answer : Electron-withdrawing groups (e.g., 4-fluoro) enhance metabolic stability by reducing cytochrome P450 oxidation, while 5-methoxy derivatives exhibit improved blood-brain barrier penetration in rodent models . Radiolabeling (e.g., ¹⁴C) tracks biodistribution in vivo.

Q. What toxicological data are needed for human health risk assessment of this compound?

属性

IUPAC Name |

2-methyl-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCJVGMZEQDOMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870908 | |

| Record name | 2-Methyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | 2,3-Dihydro-2-methylbenzofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10503 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1746-11-8 | |

| Record name | 2,3-Dihydro-2-methylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofuran, 2,3-dihydro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-2-methylbenzofuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2-methylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。